molecular formula C15H25NO3 B11568111 Prop-2-yn-1-yl 4-(octylamino)-4-oxobutanoate

Prop-2-yn-1-yl 4-(octylamino)-4-oxobutanoate

Cat. No.: B11568111
M. Wt: 267.36 g/mol
InChI Key: LBBKQLFQMURGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of PROP-2-YN-1-YL 3-(OCTYLCARBAMOYL)PROPANOATE typically involves the reaction of propargyl alcohol with octyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

PROP-2-YN-1-YL 3-(OCTYLCARBAMOYL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROP-2-YN-1-YL 3-(OCTYLCARBAMOYL)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Sonogashira coupling.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of PROP-2-YN-1-YL 3-(OCTYLCARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

PROP-2-YN-1-YL 3-(OCTYLCARBAMOYL)PROPANOATE can be compared with other similar compounds, such as:

    PROP-2-YN-1-YL 3-(HEXYLCARBAMOYL)PROPANOATE: Similar structure but with a hexyl group instead of an octyl group.

    PROP-2-YN-1-YL 3-(DECYLCARBAMOYL)PROPANOATE: Similar structure but with a decyl group instead of an octyl group. The uniqueness of PROP-2-YN-1-YL 3-(OCTYLCARBAMOYL)PROPANOATE lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

prop-2-ynyl 4-(octylamino)-4-oxobutanoate

InChI

InChI=1S/C15H25NO3/c1-3-5-6-7-8-9-12-16-14(17)10-11-15(18)19-13-4-2/h2H,3,5-13H2,1H3,(H,16,17)

InChI Key

LBBKQLFQMURGMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCC(=O)OCC#C

Origin of Product

United States

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